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Compound of Interest

Compound Name: Lead titanium zirconium oxide

Cat. No.: B082051

Technical Support Center: PZT Thin Films

This technical support center provides troubleshooting guidance and answers to frequently
asked questions regarding the prevention of crack formation in Lead Zirconate Titanate (PZT)
thin films.

Troubleshooting Guide: Crack Formation

This guide addresses specific issues that can lead to crack formation during the fabrication and
operation of PZT thin films.

Question: My PZT film cracked immediately after the annealing process. What are the likely
causes and how can [ fix this?

Answer: Post-annealing cracks are typically caused by high residual stress from the thermal
processing. The primary culprits are the mismatch in thermal expansion coefficients between
the PZT film and the substrate, and volume shrinkage of the film as solvents evaporate and
organic components are removed.[1][2]

Troubleshooting Steps:
» Review Annealing Protocol: High heating and cooling rates can induce thermal shock.

o Solution: Employ a slower ramping rate, such as 3-6 °C/min for heating and 1 °C/min for
cooling, or allow the furnace to cool down naturally.[3] A gradual, two-step annealing
process can also help mitigate stress.[2] Rapid Thermal Annealing (RTA) can be an
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effective alternative to conventional furnace annealing by limiting the time the film is
subjected to high temperatures.[4][5]

o Check Film Thickness: Thicker films are more prone to cracking as they store more strain
energy.[6][7]

o Solution: There is a critical thickness for PZT films, above which cracking is highly likely.
For PZT on Pt/Ti/Si substrates, this has been observed to be around 0.78 pm.[8] If your
application allows, reduce the thickness of each deposited layer. To build a thicker final
film, deposit multiple thin layers (e.g., 50-100 nm each) and perform a pyrolysis step (heat
treatment around 300-400°C) after each coating.[2][9][10] A full crystallization anneal can

be performed after every few layers.[10]

o Examine Substrate and Electrodes: The substrate and bottom electrode play a crucial role in

film stress.

o Solution: Ensure proper substrate cleaning and surface treatment to improve adhesion.[2]
The choice of substrate can influence stress; for instance, PZT films on Si substrates often
experience tensile stress, while those on sapphire can have compressive stress, which
may be beneficial.[11][12] The use of a buffer or seed layer, such as PbTiOs or a specific
orientation-controlled Pt layer, can improve crystallographic texture and reduce stress.[10]
[13][14]

A logical workflow for troubleshooting post-annealing cracks is shown below.
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Caption: Troubleshooting workflow for post-annealing cracks.
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Question: | am using a sol-gel method and cracks appear during the drying or pyrolysis stage.
What's happening?

Answer: Cracking during drying is primarily due to the large volume shrinkage that occurs as
solvents evaporate from the gel film.[1] This creates significant biaxial tensile stress.

Troubleshooting Steps:

» Modify the Precursor Solution: The chemistry of the sol can be adjusted to make the
resulting gel less susceptible to cracking.

o Solution: Additives like ethylene glycol or acetylacetone can act as plasticizers, preventing
cracks during crystallization.[15] Modifying the reactivity of the precursors, for example by
adding acetic acid to the zirconium precursor, can improve the chemical homogeneity of
the solution and subsequent film, leading to better mechanical stability.[16]

» Control the Deposition Environment: The rate of solvent evaporation can be controlled.

o Solution: Perform the spin-coating and initial drying in a controlled atmosphere with
managed humidity. A slower, more uniform drying process can reduce the stress buildup.

o Optimize Pyrolysis: The heat treatment to remove organics must be carefully controlled.

o Solution: Use a multi-step pyrolysis process. For example, pre-heat the film on a hot plate
at a lower temperature (e.g., 150°C) to slowly remove water before moving to a higher
temperature (e.g., 350-400°C) to burn out organics.[8][10]

Question: My PZT film is crack-free after fabrication, but it fails and cracks during electrical
testing. Why does this happen?

Answer: PZT is a piezoelectric material, meaning an applied electric field induces mechanical
stress. This electrically induced stress, combined with the existing residual tensile stress in the
film, can exceed the material's fracture strength.[7][17] This is a common failure mechanism in
PZT-based MEMS actuators.[18]

Troubleshooting Steps:
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o Evaluate Residual Stress: The initial stress state of your film is critical.

o Solution: As noted previously, films under tensile stress are more susceptible.[17] If

possible, fabricate films on substrates that induce compressive stress.[11] The total stress

required for crack initiation has been estimated to be around 500 MPa.[19] Poling and

applying a DC bias can lower the crack initiation stress.[20]

o Consider Film Composition and Orientation: The toughness of PZT is not constant.

o Solution: Compositions off the morphotropic phase boundary (MPB), such as Ti-rich PZT

(e.g., 40/60, 30/70), can exhibit increased toughness due to mechanisms like ferroelastic

domain switching, making them more resistant to cracking under stress.[6][7] The

crystallographic orientation also plays a role; films with a higher fraction of c-domains

available for switching may show enhanced toughness.[6][13]

The interplay between processing parameters, resulting film properties, and stress is visualized

below.

Processing Parameters

Film Thickness

~

Substrate & Buffer
Layers

Annealing

L
(Temp, Rate) —

I~
—
P
/
Precursor
Chemistry

Film Properties

¥

Residual Stress

(Tensile/Compressive)

Outcome

< Fracture Threshold

Crystallinity &

Orientation

Total Film Stress
(Residual + Applied)

T2

Microstructure
(Grain Size)

> Fracture Threshold
Crack Formation

Crack-Free Film

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

5/12

Tech Support


https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/5.0127111/16487257/232901_1_online.pdf
https://pubs.aip.org/aip/jap/article/126/3/034101/156561/Effect-of-stresses-on-the-dielectric-and
https://ieeexplore.ieee.org/document/9234833/
https://www.mri.psu.edu/sites/default/files/stm/publications/Mechanical%20Failure%20Dependence%20on%20the%20Electrical%20History%20of%20Lead%20Zirconate%20Titanate%20Thin%20Films-JEurCerSoc-2021.pdf
https://www.mri.psu.edu/sites/default/files/542/Cracking%20behavior%20in%20lead%20zirconate%20titanate%20films%20with%20different%20Zr-Ti%20ratios-APL-10.20.22.pdf
https://pubs.aip.org/aip/apl/article/121/16/162907/2834456/Cracking-behavior-in-lead-zirconate-titanate-films
https://www.mri.psu.edu/sites/default/files/542/Cracking%20behavior%20in%20lead%20zirconate%20titanate%20films%20with%20different%20Zr-Ti%20ratios-APL-10.20.22.pdf
https://arxiv.org/abs/2208.06255
https://www.benchchem.com/product/b082051?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Caption: Relationship between processing, film properties, and cracking.

Frequently Asked Questions (FAQS)

What is the primary cause of cracks in PZT thin films? The most common cause is residual
tensile stress that develops during fabrication.[8][17] This stress arises mainly from two
sources: the mismatch of thermal expansion coefficients between the PZT film and the
underlying substrate during cooling from high annealing temperatures, and the volume
shrinkage of the film during the drying and pyrolysis of sol-gel precursors.[1][2][8]

How does film thickness affect cracking? As film thickness increases, the stored elastic energy
in the film also increases. When this energy exceeds the energy required to create new
surfaces (i.e., a crack), the film will fracture to relieve the stress.[6] There is a critical thickness
below which films are less likely to crack. For PZT films deposited by sol-gel on Pt/Ti/Si
substrates, this critical thickness has been identified as approximately 0.78 ym.[8]

Can the substrate choice help prevent cracks? Yes, the substrate is a critical factor. A
significant mismatch in the thermal expansion coefficient (TEC) between the PZT and the
substrate is a major source of stress.[2] Silicon substrates, which are commonly used, typically
induce tensile stress in the PZT film upon cooling, making it more prone to cracking.[11][12]
Substrates that place the film under compressive stress can improve its resistance to cracking.
[11] Furthermore, using buffer layers can help bridge the lattice mismatch and reduce stress.
[13][21]

What role does the annealing process play in crack formation? The annealing process is crucial
for crystallizing the PZT into the desired perovskite phase, but it is also the primary source of
thermal stress.[4][8] Key parameters include:

» Annealing Temperature: Higher temperatures can promote grain growth but also increase
thermal stress upon cooling. A temperature of around 650 °C is often found to be a good
starting point for achieving the perovskite phase without excessive stress.[22][23]
Temperatures above 550 °C are typically required to fully transform the film from the
pyrochlore to the perovskite phase.[23][24]

e Heating/Cooling Rates: Rapid rates can cause thermal shock and lead to cracking. Slower,
controlled ramps are recommended.[2][3]
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e Annealing Time: Sufficient time is needed for complete crystallization, but excessively long

times at high temperatures can lead to lead volatilization and degradation.[25]

Are there chemical modifications that can prevent cracks in sol-gel deposition? Yes. Adding

organic compounds like ethylene glycol to the precursor solution can help prevent cracks

during the crystallization of the film.[15] Modifying the solution chemistry, for instance by using

zirconium nitrate instead of zirconium alkoxides, can reduce the organic content, which in turn

decreases film shrinkage and suppresses crack formation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to PZT thin film processing and

crack formation.

Table 1: Critical Thickness and Stress Parameters for Cracking

Substrate/Conditio

Parameter Value Source
ns
N _ _ PZT (53/47) on
Critical Film Thickness  ~0.78 um o [8]
Pt/Ti/Si(100)
) PZT films under
Estimated Crack )
o ~500 MPa electromechanical [19]
Initiation Stress
load
Crack Initiation Stress PZT on Si, biaxial
o ~485 + 30 MPa ) [20]
(Virgin) bending test
Crack Initiation Stress PZT on Si, biaxial
~410 + 30 MPa ] [20]
(Poled) bending test
Residual Tensile Sol-gel PZT on Silicon
100 - 200 MPa [8][17]
Stress substrate
Applied Tensile Strain PZT on Ni foils before
o ~0.5% ) [11]
Limit cracking

Table 2: Representative Annealing Parameters
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Temperatur . Ramping
Process Time Notes Source
e (°C) Rate
) ) Perovskite
Conventional 30min-1 ]
600 - 700 3-10 °C/min phase [31[14][26]
Furnace hour ,
formation
To remove
. ) organics
Pyrolysis 350 - 400 5-10 min - [8][10]
between
layers
Rapid
Can produce
Thermal ]
) 650 - 700 10 min 30 °C/s dense, crack-  [4][22]
Annealing
free films
(RTA)

Experimental Protocols

Protocol 1: Crack-Free PZT Thin Film Deposition via Sol-Gel Method

This protocol outlines a general multi-coating procedure to fabricate thicker, crack-free PZT
films.

e Substrate Preparation:
o Begin with a platinized silicon wafer (e.g., Pt/Ti/SiO2/Si).

o Clean the substrate sequentially in ultrasonic baths of acetone, isopropyl alcohol, and
deionized water. Dry with nitrogen gas.

e Precursor Solution Preparation:

o Prepare a PZT precursor solution (e.g., using lead acetate, zirconium n-propoxide, and
titanium isopropoxide in a 2-methoxyethanol solvent).

o Consider adding ethylene glycol to the solution to reduce the tendency for cracking during

crystallization.[15]
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Spin Coating (Layer 1):
o Dispense the PZT sol onto the substrate.

o Spin coat at a speed of ~3000 rpm for 30 seconds to achieve a thin, uniform layer (~100
nm).

Pyrolysis (Layer 1):
o Place the coated substrate on a hot plate at ~150°C for 5 minutes to dry the film.

o Transfer to a second hot plate at ~350°C for 10 minutes to perform pyrolysis, removing
residual organic compounds.[8]

Multi-Coating Repetition:

o Repeat steps 3 and 4 until the desired film thickness is approached (e.g., for 4-6 cycles).
This multi-coating process is critical to avoid cracking in thicker films.[2][9]

Crystallization Anneal:

o Place the multi-coated substrate into a tube furnace or a Rapid Thermal Annealing (RTA)
system.

o Conventional Furnace: Heat to 650°C with a ramp rate of 5-10°C/min, hold for 1 hour, and
cool down slowly (<5°C/min).[3][23]

o RTA: Heat to 650°C with a fast ramp rate (e.g., 30°C/s), hold for 10 minutes.[22]
e Characterization:

o Examine the film surface for cracks using optical microscopy or Scanning Electron
Microscopy (SEM).

o Confirm the formation of the perovskite phase using X-ray Diffraction (XRD).

An overview of this experimental workflow is provided in the diagram below.
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Caption: Experimental workflow for multi-coating sol-gel deposition.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b082051?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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